molecular formula C20H24N2O3 B1457894 N-Cbz-N'-tert-butyl-DL-phenylglycinamide CAS No. 1400644-17-8

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Katalognummer: B1457894
CAS-Nummer: 1400644-17-8
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: OIKHVRLRILOSOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a compound of interest in medicinal chemistry due to its potential bioactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl substituent. The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}

This compound exhibits characteristics that influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of phenylglycinamide, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A-549 (lung), MCF-7 (breast), and PC-3 (prostate) at micromolar concentrations .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A-5495.2
MCF-74.8
PC-36.1

The cytotoxic effects are primarily attributed to the compound's ability to induce apoptosis through the disruption of sphingolipid metabolism, specifically by inhibiting sphingomyelin synthase (SMS). This results in an accumulation of ceramides, which are known to promote apoptotic pathways .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediators such as NF-κB and COX-2, which play critical roles in inflammatory processes . These findings suggest potential applications in treating inflammatory diseases.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it was most effective against breast cancer cells, leading researchers to propose further investigation into its use as an anticancer agent .

In Vivo Studies

In vivo studies using rodent models have demonstrated the compound's ability to reduce tumor growth without significant toxicity at therapeutic doses. These findings support the potential for clinical applications in oncology .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticonvulsant Activity
Recent studies have highlighted the potential of phenylglycinamide derivatives, including N-Cbz-N'-tert-butyl-DL-phenylglycinamide, in the development of new anticonvulsant drugs. These compounds exhibit multimodal mechanisms of action, particularly through antagonism of TRPV1 channels, which are implicated in seizure activity. For instance, derivatives designed as hybrids integrating structural features from known TRPV1 antagonists have shown promising results in preclinical models for epilepsy and pain management .

Analgesic Properties
The compound has also been investigated for its analgesic properties. Research indicates that certain phenylglycinamide derivatives can effectively decrease nociceptive responses in various pain models, suggesting a potential therapeutic application in treating chronic pain conditions . The ability to modulate multiple ion channels (e.g., TRPV1, sodium channels) enhances their efficacy as analgesics .

Synthetic Methodologies

Amidation Reactions
this compound serves as a versatile intermediate in synthetic organic chemistry. A notable application is its use in one-pot amidation reactions, which allow for the efficient transformation of N-Cbz-protected amines into their corresponding amides. This method utilizes Grignard reagents and has been demonstrated to yield high conversions and selectivity .

Reaction Type Conditions Yield (%)
One-pot amidationN-Cbz-protected amines with Grignard85-90
Synthesis of amidesUsing 2-chloropyridine and anhydrideHigh yield

Case Study 1: Anticonvulsant Development

A focused combinatorial chemistry approach was applied to develop novel phenylglycinamide derivatives aimed at enhancing antiseizure activity. The study indicated that these compounds not only inhibited TRPV1 but also affected sodium and calcium currents, demonstrating a multi-targeted mechanism that could lead to effective treatments for epilepsy .

Case Study 2: Pain Management

In another study, a series of phenylglycinamide derivatives were tested for their analgesic effects in formalin-induced pain models. The results showed that compounds with specific structural modifications exhibited significant reductions in pain response, indicating their potential as new analgesics .

Eigenschaften

IUPAC Name

benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHVRLRILOSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.